5-(3,5-Difluoro-phenoxy)pentanenitrile
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Overview
Description
5-(3,5-Difluoro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluorophenoxy group attached to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluoro-phenoxy)pentanenitrile typically involves the reaction of 3,5-difluorophenol with 5-bromopentanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-(3,5-Difluoro-phenoxy)pentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluoro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dichloro-phenoxy)pentanenitrile
- 5-(3,5-Dimethyl-phenoxy)pentanenitrile
- 5-(3,5-Difluoro-phenoxy)butanenitrile
Uniqueness
5-(3,5-Difluoro-phenoxy)pentanenitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Biological Activity
5-(3,5-Difluoro-phenoxy)pentanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, providing a comprehensive overview of its relevance in pharmacology.
Chemical Structure and Properties
This compound features a pentanenitrile chain attached to a phenoxy group that is further substituted with two fluorine atoms at the 3 and 5 positions. This structural configuration may influence its biological activity through various mechanisms.
- Molecular Formula : C₁₃H₁₄F₂N
- Molecular Weight : 227.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-difluorophenol with a suitable alkylating agent in the presence of a base. The nitrile group is introduced through a nucleophilic substitution reaction. Detailed synthetic routes can be found in chemical databases and literature sources.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related phenolic compounds have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MOLM-13 (human acute myeloid leukemia), L1210 (mouse leukemia)
- Mechanism of Action : Compounds often induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell survival and death.
A notable study demonstrated that phenolic compounds with similar structures exhibited IC50 values in the nanomolar range against L1210 cells, indicating potent growth inhibition .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.
- Targeting Specific Receptors : Some studies suggest that such compounds can interact with specific cellular receptors or proteins, altering their function and contributing to anti-cancer effects .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Phenazine Derivatives : A study highlighted the cytotoxic effects of phenazine derivatives on human leukemia cells, noting that structural modifications significantly impacted their potency .
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | TBD | MOLM-13 |
Related Phenazine Derivative | <100 | MOLM-13 |
Iodinin | <50 | MOLM-13 |
Properties
IUPAC Name |
5-(3,5-difluorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h6-8H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQMWZDDCSFKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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